molecular formula C11H12BrF3O2 B8162375 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene

1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene

Cat. No.: B8162375
M. Wt: 313.11 g/mol
InChI Key: MQTOHZHWFSHFBG-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methoxypropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

    Methoxypropoxylation: The attachment of a methoxypropoxy group to the benzene ring.

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, methoxypropoxylation, and trifluoromethylation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives of the original compound.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The bromine, methoxypropoxy, and trifluoromethyl groups contribute to its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Bromo-4-(3-methoxypropoxy)benzene
  • 1-Bromo-2-(trifluoromethyl)benzene
  • 4-(3-Methoxypropoxy)-2-(trifluoromethyl)benzene

Comparison: 1-Bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (bromine, methoxypropoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity compared to similar compounds that may lack one or more of these groups.

Properties

IUPAC Name

1-bromo-4-(3-methoxypropoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-16-5-2-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOHZHWFSHFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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